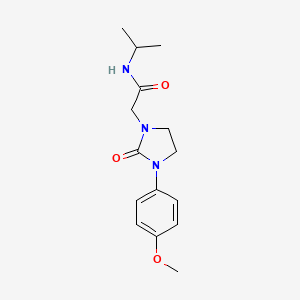
N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the methoxyphenyl group and the acetamide moiety are present in the compounds discussed in the papers. These structural features are often associated with various pharmacological properties, including hypoglycemic and anti-inflammatory activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions under mild conditions. For instance, the acylation of amines with acyl chloride derivatives has been used to produce new amides . Similarly, the synthesis of acetamide derivatives with hypoglycemic activity was accomplished in good yields through a three-step process . These methods suggest that the synthesis of "N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide" could potentially follow a similar pathway, involving the formation of an acyl chloride intermediate followed by its reaction with an appropriate amine.
Molecular Structure Analysis
The molecular structure of compounds related to the one includes a methoxyphenyl group, which is known to influence the biological activity of the molecule . The presence of the acetamide group is also significant, as it is a common feature in many bioactive compounds . The molecular structure analysis of such compounds typically focuses on the functional groups that are essential for the desired biological activity.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to the one often include acylation and the formation of amide bonds . These reactions are crucial for the synthesis of a wide range of bioactive compounds. The reactivity of such compounds can be influenced by the substituents on the aromatic ring and the nature of the amide bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of the methoxy group can affect the compound's solubility and stability . The acetamide moiety is known to impact the melting point and boiling point of such compounds . These properties are important for the compound's application in biological systems and can affect its pharmacokinetics and pharmacodynamics.
科学的研究の応用
Corrosion Inhibition
The synthesis and evaluation of acetamide derivatives, including those structurally related to N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, have been explored for corrosion inhibition. These compounds, when tested with steel in acidic and mineral oil mediums, showed promising corrosion inhibition efficiencies (Yıldırım & Cetin, 2008).
Crystal Structural Analysis
Research involving crystal structures of compounds similar to N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide has been conducted. This includes studies on the crystal structures of (oxothiazolidin-2-ylidene)acetamides, which are structurally related to the compound (Galushchinskiy et al., 2017).
Antimicrobial Activity
Studies have shown that derivatives of rhodanine-3-acetic acid, structurally related to N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, possess antimicrobial properties against a range of bacteria, mycobacteria, and fungi (Krátký et al., 2017).
Antioxidant and Anti-Inflammatory Properties
Compounds structurally akin to N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some of these compounds demonstrated significant efficacy in various assays (Koppireddi et al., 2013).
Anticancer Potential
A novel synthesized compound structurally related to N-isopropyl-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, known as XN05, has exhibited potent antitumor activity against various cancer cells in vitro. XN05 induced apoptosis and disrupted microtubule assembly in human hepatocellular carcinoma cells (Wu et al., 2009).
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(2)16-14(19)10-17-8-9-18(15(17)20)12-4-6-13(21-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDONAICTTZXPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2542005.png)
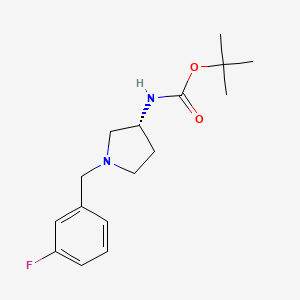
![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)

![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)
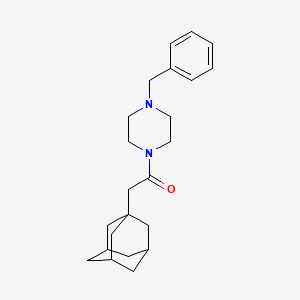
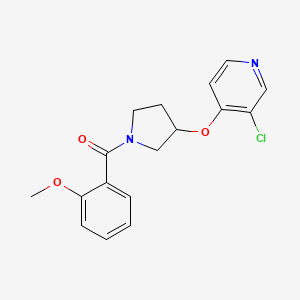
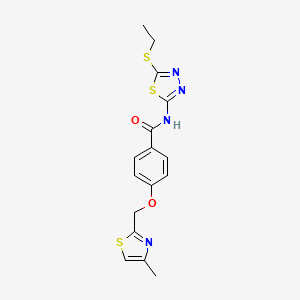
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)
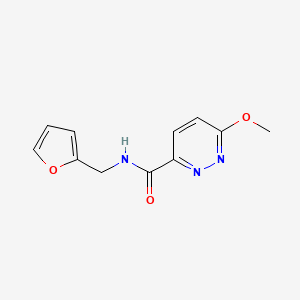
![N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2542023.png)
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)
![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)